
4-Chloro-3-(cyclopropylmethoxy)-5-nitropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-(cyclopropylmethoxy)-5-nitropyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group, a cyclopropylmethoxy group, and a nitro group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(cyclopropylmethoxy)-5-nitropyridin-2-amine typically involves multiple stepsThe reaction conditions often involve the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(cyclopropylmethoxy)-5-nitropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can result in various substituted pyridine derivatives .
Scientific Research Applications
4-Chloro-3-(cyclopropylmethoxy)-5-nitropyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(cyclopropylmethoxy)-5-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and cyclopropylmethoxy groups contribute to the compound’s overall reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)-phenyl derivatives
- 4-Chloro-3-methoxy-2-methylpyridine-N-oxide
- 4-Chloro-3-nitrostyrene
Uniqueness
4-Chloro-3-(cyclopropylmethoxy)-5-nitropyridin-2-amine is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds and can lead to unique reactivity and applications .
Properties
Molecular Formula |
C9H10ClN3O3 |
|---|---|
Molecular Weight |
243.65 g/mol |
IUPAC Name |
4-chloro-3-(cyclopropylmethoxy)-5-nitropyridin-2-amine |
InChI |
InChI=1S/C9H10ClN3O3/c10-7-6(13(14)15)3-12-9(11)8(7)16-4-5-1-2-5/h3,5H,1-2,4H2,(H2,11,12) |
InChI Key |
WRFKPDRYZASZDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(C(=CN=C2N)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


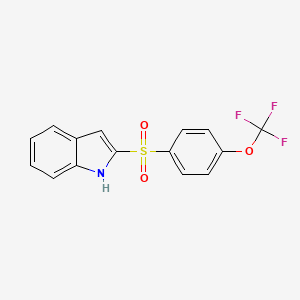
![2-([(Benzyloxy)carbonyl]amino)-5-fluoropentanoic acid](/img/structure/B13089930.png)
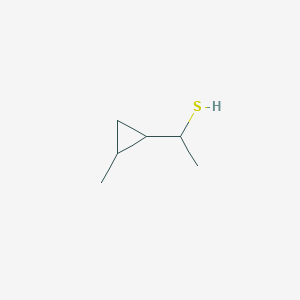
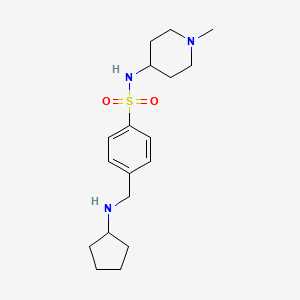

![2-(5-(tert-Butoxycarbonyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-7-yl)acetic acid](/img/structure/B13089945.png)
![7-Amino-2,3-dimethylpyrazolo[1,5-A]pyrimidin-5-OL](/img/structure/B13089946.png)
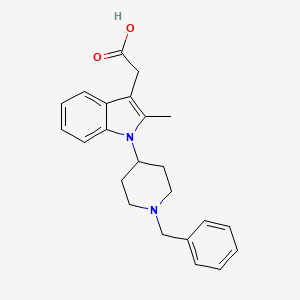
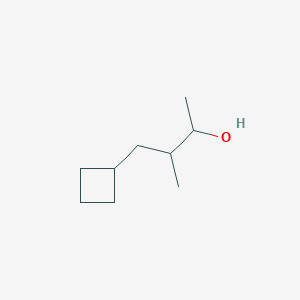
![2-[3-(2,6-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089974.png)
![4-[1-(1H-imidazol-2-yl)ethoxy]benzaldehyde](/img/structure/B13089976.png)
![(3R,3aS)-3-(Hydroxymethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3a,4-dihydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-1(3H)-one](/img/structure/B13089977.png)
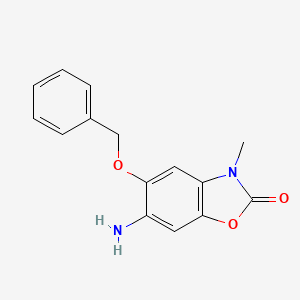
![2-Cyclopropyl-N-(3-methylbutan-2-yl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13089994.png)
